molecular formula C10H16BrClN2 B3208273 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride CAS No. 1049746-25-9

1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride

Cat. No.: B3208273
CAS No.: 1049746-25-9
M. Wt: 279.6 g/mol
InChI Key: LZTJGUUHKSNSJS-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C10H15BrN2·HCl. It is a derivative of hydrazine, characterized by the presence of a bromine atom and a butyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-butylaniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 2-Bromo-4-methylphenylhydrazine hydrochloride
  • 2-Bromo-4-ethylphenylhydrazine hydrochloride

Comparison: 1-(2-Bromo-4-butylphenyl)hydrazine hydrochloride is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility. Compared to its methyl and ethyl analogs, the butyl derivative may exhibit different pharmacokinetic properties and binding affinities .

Properties

IUPAC Name

(2-bromo-4-butylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTJGUUHKSNSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)NN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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